tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate
Overview
Description
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C14H28N2O4S and a molecular weight of 320.45 g/mol. This compound is characterized by the presence of a tert-butyl group, an isopropylsulfonyl group, and a piperidinylmethylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves several steps. One common synthetic route includes the reaction of piperidine with isopropylsulfonyl chloride to form the isopropylsulfonylpiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and methylamine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the isopropylsulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of protein-ligand interactions .
Comparison with Similar Compounds
tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds such as:
tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate: This compound has a methylsulfonyl group instead of an isopropylsulfonyl group, which affects its reactivity and applications.
tert-Butyl [1-(phenylsulfonyl)piperidin-4-yl]methylcarbamate: The presence of a phenylsulfonyl group introduces aromaticity, which can influence the compound’s chemical behavior and interactions.
tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate: The ethylsulfonyl group provides different steric and electronic effects compared to the isopropylsulfonyl group.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
IUPAC Name |
tert-butyl N-[(1-propan-2-ylsulfonylpiperidin-4-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-11(2)21(18,19)16-8-6-12(7-9-16)10-15-13(17)20-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBOQXUEENKZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118383 | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286264-48-9 | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286264-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-[(1-methylethyl)sulfonyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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